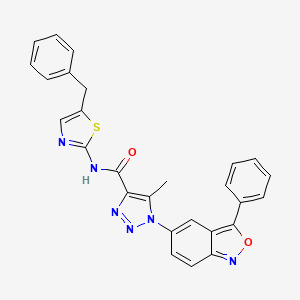
N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C27H20N6O2S and its molecular weight is 492.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a triazole moiety, and a benzoxazole group. The synthesis typically involves multi-step organic reactions including:
- Formation of the Thiazole Ring : Reaction of benzyl halides with thiourea.
- Triazole Synthesis : Formation through cycloaddition reactions.
- Benzoxazole Integration : Coupling reactions to incorporate the benzoxazole moiety.
These synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Anticancer Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives can inhibit cancer cell proliferation with IC50 values often in the low micromolar range. The presence of electron-donating groups on the phenyl ring enhances this activity by stabilizing reactive intermediates during metabolic processes .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 | Bcl-2 inhibition |
| Compound B | U251 (human glioblastoma) | 10.0 | Apoptosis induction |
| Compound C | WM793 (human melanoma) | 15.5 | DNA intercalation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. In vitro studies revealed that certain derivatives possess significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 25 | Moderate |
| Escherichia coli | 50 | Weak |
| Pichia pastoris | 30 | Moderate |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial growth.
- DNA Interaction : It is believed to intercalate with DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : The compound may affect cellular signaling pathways that regulate apoptosis and cell proliferation.
Case Studies
A notable study investigated the anticancer effects of a series of thiazole derivatives similar to the compound . The findings suggested that modifications at specific positions on the aromatic rings significantly influenced cytotoxicity against various cancer cell lines .
Another case study focused on the antimicrobial efficacy of related benzoxazole derivatives against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents from this class of compounds .
Propriétés
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O2S/c1-17-24(26(34)29-27-28-16-21(36-27)14-18-8-4-2-5-9-18)30-32-33(17)20-12-13-23-22(15-20)25(35-31-23)19-10-6-3-7-11-19/h2-13,15-16H,14H2,1H3,(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFUNKEXLXYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=NC=C(S5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














